3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide
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Overview
Description
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3,4-dimethylphenyl group and a propanamide moiety attached to a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3,4-Dimethylphenyl Group: The furan ring is then substituted with a 3,4-dimethylphenyl group using a Friedel-Crafts alkylation reaction.
Attachment of Propanamide Moiety: The propanamide moiety is introduced through an amide coupling reaction, where the furan derivative is reacted with 3-fluorophenylpropanoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide
- 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-chlorophenyl)propanamide
Uniqueness
The uniqueness of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-fluorophenyl group can enhance its stability and potentially improve its pharmacokinetic properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C21H20FNO2/c1-14-6-7-16(12-15(14)2)20-10-8-19(25-20)9-11-21(24)23-18-5-3-4-17(22)13-18/h3-8,10,12-13H,9,11H2,1-2H3,(H,23,24) |
InChI Key |
IVAKKYDRDLHFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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